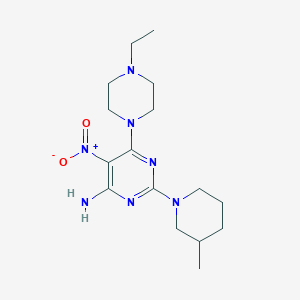![molecular formula C21H13Cl2N3O3S B266608 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266608.png)
1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as DCTP, is a novel compound that has gained significant attention in the scientific research community. DCTP is a synthetic compound that has been developed through a series of chemical reactions and has shown promising results in various scientific applications.
科学的研究の応用
1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown promising results in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound also has antioxidant properties, as it has been shown to reduce oxidative stress and protect cells from damage. In cancer cells, this compound induces apoptosis and inhibits cell proliferation.
実験室実験の利点と制限
One of the advantages of using 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, making it an effective tool for studying these processes. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments.
One of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound requires careful control of reaction conditions to obtain a high yield of pure product, which can be time-consuming and challenging. Additionally, the high potency of this compound can make it difficult to determine the optimal concentration for use in lab experiments.
将来の方向性
There are several future directions for research on 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of this compound in more detail, which could lead to the discovery of new therapeutic targets. Additionally, the use of this compound in combination with other compounds could lead to the development of more effective treatments for various diseases.
合成法
1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is synthesized through a series of chemical reactions, starting with the condensation of 3,4-dichlorobenzaldehyde with 5-methyl-1,3,4-thiadiazol-2-amine. The resulting product is then reacted with 2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in the presence of a catalyst to yield this compound. The synthesis method of this compound is complex and requires careful control of reaction conditions to obtain a high yield of pure product.
特性
分子式 |
C21H13Cl2N3O3S |
|---|---|
分子量 |
458.3 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H13Cl2N3O3S/c1-9-3-6-15-12(7-9)18(27)16-17(11-4-5-13(22)14(23)8-11)26(20(28)19(16)29-15)21-25-24-10(2)30-21/h3-8,17H,1-2H3 |
InChIキー |
LYFUCHRECVHKGP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=C(C=C5)Cl)Cl |
正規SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{[1-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266525.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266534.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266535.png)
![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266536.png)
![4-(4-bromobenzoyl)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266537.png)
![Methyl 4-[7-chloro-2-(4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B266543.png)
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266551.png)

![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B266557.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B266558.png)
![N-(4-methoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B266559.png)
![4-cinnamoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266564.png)
![2-amino-6-[3-(diethylamino)propyl]-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266571.png)
![2-amino-6-[3-(diethylamino)propyl]-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266572.png)